molecular formula C18H20N4O3S B2711533 5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-24-3

5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2711533
CAS No.: 868219-24-3
M. Wt: 372.44
InChI Key: JSXDQRCACLGGJY-UHFFFAOYSA-N
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Description

5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (PubChem CID 16032997) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure (C22H22N4O4S) integrates multiple privileged pharmacophores, including a thiazolotriazole scaffold and a 1,4-dioxa-8-azaspiro[4.5]decane moiety. [1] The 1,4-dioxa-8-azaspiro[4.5]decane component, also known as 4-piperidone ethylene ketal, is a well-known and versatile building block in organic synthesis. This spirocyclic ketal serves as a protected form of 4-piperidone, making it a key intermediate for introducing the piperidine ring system, a common structural feature in many bioactive molecules. [3] The ketal group enhances the stability of the precursor and can be selectively deprotected under mild acidic conditions, offering strategic flexibility in multi-step synthetic routes. The nitrogen at the 8-position provides a handle for further functionalization, allowing for the creation of diverse compound libraries. [3] The integration of this spirocyclic system with a thiazolo[3,2-b][1,2,4]triazole core, which itself is a fused nitrogen-sulfur heterocycle, results in a complex, multi-cyclic architecture. Such hybrid structures are valuable for probing biological targets and structure-activity relationships (SAR), particularly in the development of new therapeutic agents. This compound is intended for research applications such as hit-to-lead optimization, the synthesis of more complex molecular entities, and biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(phenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-16-15(26-17-19-12-20-22(16)17)14(13-4-2-1-3-5-13)21-8-6-18(7-9-21)24-10-11-25-18/h1-5,12,14,23H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXDQRCACLGGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(C3=CC=CC=C3)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of multiple pharmacophores that may contribute to its biological activity. The thiazolo[3,2-b][1,2,4]triazol moiety is known for various biological functions, including antimicrobial and anticancer activities.

Property Value
Molecular FormulaC₁₅H₁₈N₄O₃S
Molecular Weight342.39 g/mol
CAS Number[Pending Registration]

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and triazole have shown efficacy against various bacterial strains and fungi. Preliminary studies suggest that This compound may inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound's potential as an anticancer agent is supported by its structural similarity to known cytotoxic agents. Studies on related thiazole derivatives have demonstrated their ability to induce apoptosis in cancer cells through various pathways such as the inhibition of cell proliferation and induction of cell cycle arrest.

The exact mechanisms by which This compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
  • DNA Intercalation : The planar structure may allow for intercalation into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives revealed that modifications at the phenyl group significantly enhanced antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Study 2: Anticancer Potential

In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF7). Flow cytometry analysis indicated increased sub-G1 phase populations in treated cells, suggesting effective cell cycle arrest.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives:

Compound Name Key Substituents/Modifications Synthesis Method Biological Activity/Notes Reference
5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol 4-Chlorophenyl, furan-2-yl Reflux with piperidine and glacial acetic acid in ethanol Not explicitly stated; furan may enhance bioavailability
(S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid 6-(phenyl)thiazolo[3,2-b][1,2,4]triazoles Substituted phenyl, furan-methylene-thiazolidinone Reflux with piperidine and acetic acid Anticancer and antimicrobial potential inferred from thiazolidinone moiety
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones 4-(4-X-phenylsulfonyl)phenyl (X=H, Cl, Br) Cyclocondensation with chloroacetic acid and aldehydes in NaOAc/AcOH Antimicrobial activity demonstrated against Gram-positive bacteria
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Pyrazole-triazolo-thiadiazole hybrid Condensation with diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in toluene Antifungal potential via molecular docking with 14-α-demethylase lanosterol (PDB: 3LD6)
Key Observations:
  • Spirocyclic vs. Linear Systems: The spirocyclic structure in the target compound may confer superior metabolic stability compared to non-spiro analogs (e.g., furan-substituted derivatives in ).
  • Substituent Impact :
    • Electron-withdrawing groups (e.g., 4-chlorophenyl in ) may enhance electrophilic reactivity.
    • The hydroxyl group at C6 in the target compound could improve solubility compared to sulfonyl or methyl groups in analogs .
  • Hybrid Systems : Triazolo-thiadiazoles () exhibit distinct docking profiles due to expanded π-systems, suggesting divergent biological targets.

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